molecular formula C24H51NO B12624812 2-(Dibutylamino)hexadecan-1-ol CAS No. 918817-86-4

2-(Dibutylamino)hexadecan-1-ol

Cat. No.: B12624812
CAS No.: 918817-86-4
M. Wt: 369.7 g/mol
InChI Key: BMIRNPGGOJAGRW-UHFFFAOYSA-N
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Description

2-(Dibutylamino)hexadecan-1-ol is a chemical compound with the molecular formula C22H47NO. It is a long-chain fatty alcohol with a dibutylamino group attached to the second carbon atom. This compound is known for its surfactant properties and is used in various industrial and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dibutylamino)hexadecan-1-ol typically involves the reaction of hexadecan-1-ol with dibutylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction can be represented as follows:

Hexadecan-1-ol+DibutylamineThis compound\text{Hexadecan-1-ol} + \text{Dibutylamine} \rightarrow \text{this compound} Hexadecan-1-ol+Dibutylamine→this compound

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity. The product is then purified using techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-(Dibutylamino)hexadecan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The dibutylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of hexadecanone or hexadecanoic acid.

    Reduction: Formation of dibutylaminohexadecane.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(Dibutylamino)hexadecan-1-ol has several applications in scientific research, including:

    Chemistry: Used as a surfactant in the synthesis of nanoparticles and other materials.

    Biology: Employed in the study of cell membranes and lipid interactions.

    Medicine: Investigated for its potential use in drug delivery systems.

    Industry: Utilized in the formulation of cosmetics, detergents, and other products.

Mechanism of Action

The mechanism of action of 2-(Dibutylamino)hexadecan-1-ol involves its interaction with lipid membranes. The compound can insert itself into lipid bilayers, altering their properties and affecting membrane fluidity and permeability. This interaction is mediated by the hydrophobic alkyl chain and the hydrophilic dibutylamino group, which allows the compound to interact with both hydrophobic and hydrophilic regions of the membrane.

Comparison with Similar Compounds

Similar Compounds

    Hexadecan-1-ol: A long-chain fatty alcohol without the dibutylamino group.

    Octadecan-1-ol: Similar to hexadecan-1-ol but with an additional two carbon atoms in the alkyl chain.

    Cetyltrimethylammonium bromide (CTAB): A surfactant with a quaternary ammonium group instead of a dibutylamino group.

Uniqueness

2-(Dibutylamino)hexadecan-1-ol is unique due to the presence of the dibutylamino group, which imparts distinct chemical and physical properties. This group enhances the compound’s surfactant properties and allows for specific interactions with lipid membranes, making it valuable in various applications.

Properties

CAS No.

918817-86-4

Molecular Formula

C24H51NO

Molecular Weight

369.7 g/mol

IUPAC Name

2-(dibutylamino)hexadecan-1-ol

InChI

InChI=1S/C24H51NO/c1-4-7-10-11-12-13-14-15-16-17-18-19-20-24(23-26)25(21-8-5-2)22-9-6-3/h24,26H,4-23H2,1-3H3

InChI Key

BMIRNPGGOJAGRW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCC(CO)N(CCCC)CCCC

Origin of Product

United States

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